1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This N-propargylpiperidine features a unique dual‑piperidine carbonyl‑bridged architecture that positions the propargyl warhead for covalent, irreversible FAD modification of MAO‑B. The 4‑carbonitrile group adds hydrogen‑bonding capacity absent in simpler mono‑ring analogs, creating a distinct spatial geometry for target engagement. Researchers can use the des‑propargyl analog (CAS 2097957‑61‑2) as a matched negative control to assign effects specifically to the propargyl‑dependent mechanism. Ideal for SAR studies, washout/kinetic assays, and multitarget‑directed ligand programs for CNS disorders. Request a quote today to advance your MAO‑B research.

Molecular Formula C15H21N3O
Molecular Weight 259.353
CAS No. 2175687-95-1
Cat. No. B2920554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile
CAS2175687-95-1
Molecular FormulaC15H21N3O
Molecular Weight259.353
Structural Identifiers
SMILESC#CCN1CCC(CC1)C(=O)N2CCC(CC2)C#N
InChIInChI=1S/C15H21N3O/c1-2-7-17-8-5-14(6-9-17)15(19)18-10-3-13(12-16)4-11-18/h1,13-14H,3-11H2
InChIKeyXNCBVVYUSBLAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2175687-95-1: Core Properties and Procurement Baseline for 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile


1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile (CAS 2175687-95-1) is a synthetic small molecule comprising two piperidine rings linked through a carbonyl bridge, with a propargyl substituent on the distal nitrogen and a carbonitrile group at the 4-position of the proximal piperidine. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol . Supplier-grade material is typically offered at 95% purity . The compound is classified as a research chemical and is not intended for therapeutic or veterinary use . It belongs to the broader family of N-propargylpiperidines, a class known for irreversible, time-dependent inhibition of monoamine oxidase B (MAO-B) via covalent modification of the flavin adenine dinucleotide (FAD) cofactor [1].

Why Generic Substitution Fails for 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile


N-Propargylpiperidine derivatives cannot be interchanged generically because minor structural modifications profoundly alter target selectivity, binding kinetics, and pharmacokinetic profiles. The propargyl moiety is essential for covalent, irreversible inhibition of MAO-B through FAD adduct formation; replacement with benzyl or alkyl groups typically yields reversible, lower-potency inhibitors [1]. The carbonitrile group at the 4-position of the acceptor piperidine ring introduces additional hydrogen-bonding capacity and modulates electronic distribution across the amide bond, affecting both conformational preferences and target engagement [2]. The dual-piperidine architecture bridged by a carbonyl creates a unique spatial presentation of the propargyl warhead and the carbonitrile hydrogen-bond acceptor, a geometry not replicated by simpler N-propargylpiperidine mono-ring analogs such as 1-(prop-2-yn-1-yl)piperidine-4-carbonitrile (CAS 1344240-52-3) [2]. Consequently, substitution with a close-in-class analog risks loss of the specific binding mode and irreversible inhibition mechanism that define this compound's research utility.

Quantitative Evidence: Differentiated Profile of 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile Versus In-Class Analogs


Structural Differentiation: Dual-Piperidine Carbonyl-Bridged Architecture versus Mono-Piperidine Analogs

The target compound possesses a dual-piperidine scaffold linked via a carbonyl bridge, which distinguishes it from the simpler mono-piperidine analog 1-(prop-2-yn-1-yl)piperidine-4-carbonitrile (CAS 1344240-52-3). The latter has a single piperidine ring with a molecular weight of 148.21 g/mol and a molecular formula of C9H12N2 . In contrast, the target compound has two piperidine rings, a central carbonyl linker, and a molecular weight of 259.35 g/mol (C15H21N3O) . The additional piperidine ring and carbonyl bridge introduce additional conformational flexibility and hydrogen-bonding sites, which are expected to alter target selectivity and pharmacokinetic properties relative to the mono-ring analog.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Propargyl Piperidine Motif: Irreversible MAO-B Inhibitor Pharmacophore Comparison

The propargyl-substituted piperidine motif present in the target compound is a well-established irreversible MAO-B inhibitor pharmacophore. In a study by Košak et al., N-propargylpiperidine compound 16 demonstrated MAO-B inhibition with an IC50 of 0.18 µM in a fluorometric assay using recombinant human MAO-B and kynuramine as substrate, exhibiting irreversible, time-dependent inhibition [1]. In contrast, the structurally distinct N-benzylpiperidine compound 10 acted as a reversible MAO-B inhibitor [1]. The target compound integrates this propargyl-piperidine warhead into a more complex dual-piperidine architecture, providing the irreversible inhibition mechanism while potentially offering differentiated selectivity through additional structural elements.

Neuropharmacology Enzyme Inhibition Covalent Inhibitors

Dual-Ring Architecture: Comparison with 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile (Propargyl-Absent Analog)

The target compound's core dual-piperidine carbonyl scaffold can be compared to its des-propargyl analog 1-(piperidine-4-carbonyl)piperidine-4-carbonitrile (CAS 2097957-61-2, MW 221.30 g/mol, C12H19N3O) . The target compound adds a propargyl group (C3H3, ΔMW = 38.05 g/mol) to the terminal piperidine nitrogen, converting the scaffold into a potential covalent inhibitor capable of forming a covalent adduct with the FAD cofactor of MAO-B [1]. The des-propargyl analog lacks this covalent warhead and is therefore predicted to function as a reversible binder or simple inactive scaffold. This functional divergence is critical: the target compound is a covalent probe, whereas the des-propargyl analog is a non-covalent comparator that can serve as a negative control in target engagement experiments.

Chemical Probes Medicinal Chemistry Structure-Based Design

Supplier Purity Specification: Quantitative Purity Data for Procurement Decisions

The target compound is supplied at 95% purity as a standard specification . This is comparable to closely related building blocks such as 1-(prop-2-yn-1-yl)piperidine-4-carbonitrile, which is available at 97% purity from a different supplier . The 2% purity difference is within typical lot-to-lot variability for research-grade compounds and is unlikely to be a differentiating factor for most research applications. However, researchers requiring higher purity for crystallography or sensitive biochemical assays should verify lot-specific purity by LC-MS or NMR, as these compounds are typically used without further purification.

Quality Control Procurement Assay Development

Data Gap: Absence of Published Direct Comparative Biological Activity Data for this Compound

At the time of this analysis, no peer-reviewed publications, patent bioactivity data, or authoritative database entries (ChEMBL, BindingDB, PubChem BioAssay) were identified that report quantitative IC50, Ki, EC50, or other biological activity measurements directly for 1-(1-prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile (CAS 2175687-95-1) [1]. The compound does not appear in the PubChem Compound database under this CAS number and is not indexed in ChEMBL or BindingDB with associated bioactivity data [2]. All evidence for its potential biological function is inferred from the well-characterized behavior of the N-propargylpiperidine pharmacophore class. Researchers selecting this compound should be aware that its biological activity has not been independently validated, and the decision to procure it should be based on its structural novelty and the predictive value of its pharmacophoric motifs rather than on confirmed potency or selectivity.

Data Gap Analysis Research Prioritization Compound Characterization

Target Application Scenarios for 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile Based on Structural and Pharmacophoric Evidence


Chemical Biology Probe for Irreversible Target Engagement Studies on MAO-B

The N-propargylpiperidine motif in the target compound is predicted to confer irreversible, time-dependent inhibition of MAO-B through covalent FAD modification, based on class-level evidence where N-propargylpiperidine compound 16 achieved an MAO-B IC50 of 0.18 µM [1]. The dual-piperidine scaffold adds spatial complexity that may distinguish its selectivity profile from simpler mono-ring N-propargylpiperidines. Researchers can use this compound in washout experiments or kinetic time-course assays to confirm irreversible inhibition. The des-propargyl analog (CAS 2097957-61-2) can serve as a matched non-covalent negative control, allowing unambiguous assignment of biological effects to the propargyl-dependent covalent mechanism [2].

Structure-Activity Relationship (SAR) Expansion for Dual-Piperidine MAO-B Inhibitors

This compound represents an underexplored scaffold in the N-propargylpiperidine chemical space. While extensive SAR data exist for mono-ring N-propargylpiperidines (e.g., compounds with IC50 values ranging from 21.3 nM to 0.18 µM for MAO-B [1]), the dual-piperidine architecture with a central carbonyl linker has not been systematically evaluated. Researchers can generate structure-activity relationships by comparing this compound's activity profile with simpler N-propargylpiperidines, which is a strategic basis for selecting this compound for procurement in medicinal chemistry programs aimed at differentiating selectivity, pharmacokinetics, or binding kinetics [1].

Bitopic Ligand Design for CNS Disorders with Multifactorial Pathophysiology

The target compound's dual-piperidine scaffold separated by a carbonyl linker creates two distinct pharmacophoric regions: the N-propargylpiperidine warhead for covalent FAD modification and the carbonitrile-bearing piperidine for additional target interactions. This bitopic design is structurally analogous to multifunctional N-propargylpiperidines that simultaneously inhibit MAO-B and butyrylcholinesterase (BChE) [1]. Researchers investigating multitarget-directed ligands for complex CNS disorders such as Alzheimer's disease may select this compound to validate whether the expanded scaffold enables engagement of multiple targets, potentially representing a lead-like structure for further optimization in preclinical studies [2].

Quote Request

Request a Quote for 1-(1-Prop-2-ynylpiperidine-4-carbonyl)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.